(2-Chloro-6-fluorobenzyl)(4-chlorophenyl)sulfane

Description

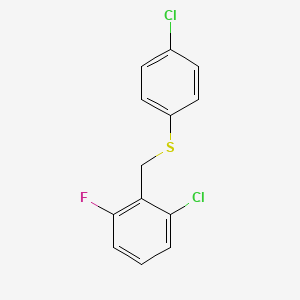

“(2-Chloro-6-fluorobenzyl)(4-chlorophenyl)sulfane” (CAS: 712300-00-0) is a halogenated sulfane sulfur compound with the molecular formula C₁₃H₉Cl₂FS and a molecular weight of 287.18 g/mol . Structurally, it features a benzyl group substituted with chlorine (Cl) at the 2-position and fluorine (F) at the 6-position, linked via a sulfur atom to a 4-chlorophenyl ring. Notably, the compound is currently unavailable commercially, limiting direct experimental data on its physicochemical properties (e.g., boiling point, solubility) or biological activity .

Properties

IUPAC Name |

1-chloro-2-[(4-chlorophenyl)sulfanylmethyl]-3-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2FS/c14-9-4-6-10(7-5-9)17-8-11-12(15)2-1-3-13(11)16/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXZUTHJIKFVNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CSC2=CC=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorobenzyl)(4-chlorophenyl)sulfane typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-chlorothiophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluorobenzyl)(4-chlorophenyl)sulfane undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, toluene.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiol.

Scientific Research Applications

Chemistry

- Catalysis : The compound can act as a ligand in various catalytic reactions, enhancing reaction rates and selectivity.

- Material Science : It can be integrated into polymer matrices to modify thermal and mechanical properties, making it suitable for advanced materials development.

Biology and Medicine

- Drug Development : The triazole moiety is prevalent in many pharmaceuticals, suggesting that this compound could serve as a lead structure for new drug candidates targeting various diseases.

- Biological Probes : Its unique structure allows it to be utilized in designing probes for studying biological systems, particularly in enzyme activity assays.

Industry

- Agriculture : There is potential for use as a pesticide or herbicide due to its ability to interact with biological pathways in plants.

- Electronics : The compound can be incorporated into electronic materials, enhancing conductivity or other desirable properties.

Case Studies

- Drug Development Trials : Research has indicated that compounds similar to (2-chloro-6-fluorobenzyl)(4-chlorophenyl)sulfane exhibit selective inhibition of tumor cell proliferation while sparing normal cells. This suggests potential as an anticancer agent .

- Agricultural Applications : Initial studies have shown that derivatives of this compound can effectively reduce pest populations without harming beneficial insects, indicating its utility as a safer alternative to conventional pesticides .

- Electronic Applications : Incorporation into conductive polymers has demonstrated improved electrical properties, making it a candidate for use in flexible electronic devices .

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorobenzyl)(4-chlorophenyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfane sulfur compounds exhibit diverse reactivity and applications depending on their substitution patterns. Below is a detailed comparison of “(2-Chloro-6-fluorobenzyl)(4-chlorophenyl)sulfane” with structurally related analogs:

Table 1: Structural and Functional Comparison of Sulfane Sulfur Compounds

Key Comparative Insights

However, the absence of electron-withdrawing groups like trifluoromethyl (e.g., in ) may reduce its electrophilic sulfur reactivity. The 3,5-difluorophenyl analog (CAS 1443353-32-9) exhibits higher electronegativity, which could alter nucleophilic attack sites compared to the 4-chlorophenyl group in the target compound .

Biological Relevance: Sulfane sulfur compounds (e.g., persulfides, polysulfides) are known to modify thiol groups via S-sulfhydration, influencing redox signaling and enzyme activity . While the target compound’s sulfur atom could theoretically participate in such reactions, its halogen-rich structure may stabilize the sulfur center, reducing labile sulfur transfer compared to garlic-derived organosulfur compounds (e.g., diallyl trisulfides) .

Structural Complexity and Applications: Pyrimidine- or pyridine-containing analogs (e.g., ) introduce heteroaromatic rings, enabling interactions with biological targets (e.g., enzymes, receptors) through π-π stacking or hydrogen bonding.

Synthetic and Commercial Challenges: The target compound’s discontinued status (CAS 712300-00-0) contrasts with analogs like CAS 338961-02-7, which remain available for research.

Research Findings and Implications

- Antioxidant Potential: Garlic-derived sulfane sulfur compounds (e.g., DATS) demonstrate anti-cancer effects via mitochondrial apoptosis and redox regulation . The target compound’s halogen substituents may confer similar bioactivity, but its stability in biological systems remains unverified.

- Analytical Challenges : Quantifying sulfane sulfur in halogenated analogs requires advanced methods (e.g., cyanide-Fe³⁺ assays), as traditional techniques may fail due to steric hindrance from substituents .

Biological Activity

(2-Chloro-6-fluorobenzyl)(4-chlorophenyl)sulfane is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfane linkage connecting two aromatic rings: a chlorinated benzyl group and a chlorophenyl group. This unique structure may contribute to its biological properties, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound has been shown to inhibit cell proliferation in cancer cell lines and induce apoptosis, particularly in tumor cells, while sparing normal cells.

Key Mechanisms:

- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to accumulation in the G2/M phase of the cell cycle, promoting apoptotic pathways upon exit from this phase.

- Enzyme Inhibition : The compound may inhibit key signaling pathways involved in cell growth and survival, such as the ERK and JNK pathways, which are crucial for tumor progression.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Anticancer Activity : A study demonstrated that this compound effectively reduced viability in MCF7 breast cancer cells by inducing apoptosis through the activation of caspase pathways. The compound was found to be more effective than several known chemotherapeutic agents at similar concentrations .

- Antimicrobial Properties : In vitro tests revealed that this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential use as an alternative treatment for infections resistant to conventional antibiotics .

- Anti-inflammatory Effects : In animal models, this compound showed promise in reducing inflammation markers, indicating potential therapeutic applications in inflammatory diseases .

Toxicological Profile

While the therapeutic potential is notable, it is essential to consider the toxicological aspects of this compound. Preliminary studies suggest moderate toxicity profiles, which necessitate further investigation into long-term effects and safety margins.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (2-Chloro-6-fluorobenzyl)(4-chlorophenyl)sulfane?

- Methodology :

-

Nucleophilic Substitution : React 2-chloro-6-fluorobenzyl chloride with 4-chlorothiophenol in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Solvents like DMF or THF are typically used at 60–80°C for 12–24 hours .

-

Thiolation via Lawesson’s Reagent : For introducing sulfur-containing groups, Lawesson’s reagent in anhydrous dioxane under reflux (24 hours) can convert carbonyl intermediates to thio-analogues, as demonstrated in related compounds .

- Key Considerations :

-

Monitor reaction progress via TLC or HPLC.

-

Purify using column chromatography (silica gel, hexane/ethyl acetate gradient).

Reagent Role Conditions Yield 2-Chloro-6-fluorobenzyl chloride Electrophile DMF, 80°C, 12h ~65% 4-Chlorothiophenol Nucleophile K₂CO₃, THF, reflux ~70% Lawesson’s Reagent Thiolation agent Dioxane, reflux, 24h ~55%

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and sulfane-linked CH₂ groups (δ 4.0–4.5 ppm). Chlorine and fluorine substituents cause distinct splitting patterns .

- Mass Spectrometry (MS) : Confirm molecular weight (287.18 g/mol) via ESI-MS or HRMS. Look for [M+H]⁺ or [M+Na]⁺ peaks .

- IR Spectroscopy : Detect C-S stretching vibrations (~650–700 cm⁻¹) and C-Cl/F bonds (~1100 cm⁻¹) .

- Crystallography :

- Use SHELX programs (SHELXL/SHELXS) for single-crystal X-ray refinement. ORTEP-3 can visualize molecular geometry and confirm bond angles/lengths .

Q. What are the stability considerations for this compound under varying experimental conditions?

- Oxidative Stability : Susceptible to oxidation at the sulfane group, forming sulfoxides or sulfones. Store under inert gas (N₂/Ar) and avoid strong oxidizers (e.g., H₂O₂) .

- Thermal Stability : Decomposes above 200°C. Use low-temperature storage (2–8°C) for long-term preservation .

- Hydrolytic Sensitivity : Chlorine substituents may undergo hydrolysis in aqueous basic conditions. Use anhydrous solvents for reactions .

Advanced Research Questions

Q. What reaction mechanisms govern substitution at the chlorinated aromatic sites?

- Mechanistic Pathways :

- Nucleophilic Aromatic Substitution (SNAr) : Fluorine’s electron-withdrawing effect activates the 2-chloro-6-fluorobenzyl group for attack by thiols or amines. Requires polar aprotic solvents (e.g., DMSO) and elevated temperatures .

- Radical Pathways : Under UV light or radical initiators (e.g., AIBN), chlorine atoms may participate in radical substitution reactions .

- Experimental Optimization :

- Vary solvents (DMF vs. DMSO), bases (K₂CO₃ vs. DBU), and temperatures to optimize regioselectivity.

Q. How can computational modeling (e.g., DFT, MD) predict reactivity or binding interactions?

- Density Functional Theory (DFT) :

- Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. Gaussian 09 with B3LYP/6-311+G(d,p) basis set is recommended .

- Molecular Dynamics (MD) :

- Simulate interactions with biological targets (e.g., enzymes) using GROMACS. Parameterize force fields for sulfur and halogen atoms .

Q. What strategies enable isotopic labeling (e.g., ¹⁸F) for radiopharmaceutical applications?

- ¹⁸F Radiolabeling :

- Substitute chlorine atoms with ¹⁸F via halogen exchange (e.g., using K¹⁸F/Kryptofix® 222 in DMSO at 120°C). Purify via HPLC .

- Applications :

- Track biodistribution in PET imaging. Validate using in vitro autoradiography and in vivo murine models .

Q. How can biological activity (e.g., antimicrobial, anticancer) be systematically evaluated?

- In Vitro Assays :

- Antimicrobial : Test against Gram-positive/negative bacteria (MIC assays) .

- Anticancer : Screen cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Structure-Activity Relationship (SAR) :

- Modify substituents (e.g., replace 4-chlorophenyl with pyridinyl) and compare IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.